(Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide

DNA photocleavage anticancer photodynamic therapy

(Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide (CAS 1321898-70-7, molecular weight 383.85 g/mol, C₁₉H₁₄ClN₃O₂S) is a synthetic cyanoacrylamide derivative containing a 4-chlorobenzyl-substituted thiazole core, a (Z)-configured cyanoacrylamide linker, and a 5-methylfuran-2-yl terminus. It belongs to the thiazole-based cyanoacrylamide chemotype—a class with demonstrated anticancer activity via DNA photocleavage and free-radical-mediated cytotoxicity.

Molecular Formula C19H14ClN3O2S
Molecular Weight 383.85
CAS No. 1321898-70-7
Cat. No. B2488224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide
CAS1321898-70-7
Molecular FormulaC19H14ClN3O2S
Molecular Weight383.85
Structural Identifiers
SMILESCC1=CC=C(O1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C19H14ClN3O2S/c1-12-2-7-16(25-12)9-14(10-21)18(24)23-19-22-11-17(26-19)8-13-3-5-15(20)6-4-13/h2-7,9,11H,8H2,1H3,(H,22,23,24)/b14-9-
InChIKeyTUNYXDACOACSQO-ZROIWOOFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide (CAS 1321898-70-7): Procurement-Relevant Identity and Class Positioning


(Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide (CAS 1321898-70-7, molecular weight 383.85 g/mol, C₁₉H₁₄ClN₃O₂S) is a synthetic cyanoacrylamide derivative containing a 4-chlorobenzyl-substituted thiazole core, a (Z)-configured cyanoacrylamide linker, and a 5-methylfuran-2-yl terminus . It belongs to the thiazole-based cyanoacrylamide chemotype—a class with demonstrated anticancer activity via DNA photocleavage and free-radical-mediated cytotoxicity [1]. This compound is currently supplied exclusively through specialist chemical vendors as a research-grade small molecule, with no evidence of clinical or commercial-scale availability.

Why In-Class Thiazole-Cyanoacrylamide Substitution Fails: Structural Determinants of (Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide Differentiation


Within the thiazole-cyanoacrylamide chemotype, even single-atom substitutions on the benzyl, thiazole, or furan ring can profoundly alter DNA binding affinity, photocleavage efficiency, and cytotoxicity profiles [1]. Published data on a closely related series of 2-cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide derivatives show that substituent variation on the aryl moiety adjacent to the cyano group (e.g., thienyl vs. pyridyl) shifts IC₅₀ values by >2-fold against HCT116 colon cancer cells, while the halogen identity and position on the thiazole-substituent modulates DNA intercalation capacity (Kb ranging from 1.19 × 10⁴ to 6.68 × 10⁴ M⁻¹) [2]. For (Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide, the specific combination of a 4-chlorobenzyl group on the thiazole ring and a 5-methyl substitution on the furan ring is not replicated in any published analog. Procurement of a non-identical thiazole-cyanoacrylamide—even one differing by a single halogen (e.g., 4-fluoro vs. 4-chloro)—cannot guarantee equivalent biological performance.

Quantitative Evidence Guide: (Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide vs. Closest Structural Analogs


DNA Photocleavage Activity: Class-Level Cytotoxicity Baseline for Thiazole-Cyanoacrylamide Derivatives

In a published series of 2-cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide derivatives (3a–f), the most active compounds (3b, thienyl-substituted; 3c, pyridyl-substituted) demonstrated UV-A (365 nm)-induced degradation of pBR322 plasmid DNA via singlet oxygen and superoxide radical mechanisms [1]. Under identical assay conditions (200 μM compound, 0.3 μg pBR322 DNA, 60 min irradiation), compounds 3b and 3c achieved near-complete conversion of supercoiled (Form I) to nicked (Form II) DNA, whereas compounds with different aryl substitutions (3a, 3d, 3e, 3f) showed markedly weaker or negligible photocleavage [1]. Although (Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide was not included in this specific study, the data establish the class-level expectation that thiazole-cyanoacrylamides with appropriate aryl substituents can function as photoactivatable DNA cleavers. The target compound's 5-methylfuran terminus represents a distinct electron-rich heterocycle that may, by analogy to the thienyl/pyridyl SAR, confer photocleavage activity, but direct experimental confirmation is absent.

DNA photocleavage anticancer photodynamic therapy

Cytotoxic Potency Against Human Colon (HCT116) and Breast (MDA-MB-231) Cancer Cell Lines: Class-Level IC₅₀ Benchmarks

The Barakat et al. (2024) study reports that compounds 3b and 3c exhibited IC₅₀ values of 23 and 25 μM against HCT116 colon cancer cells, and 30 and 9 μM against MDA-MB-231 breast cancer cells, respectively, following UV-A (365 nm) irradiation [1]. In the same experimental system, the other four analogs (3a, 3d, 3e, 3f) showed substantially weaker cytotoxicity, with IC₅₀ values >100 μM for the majority of cell-line/compound combinations [1]. These data establish a cytotoxicity potency range of 9–30 μM under photoactivated conditions for the most active members of the thiazole-cyanoacrylamide class. Critically, the study demonstrated that cytotoxicity is irradiation-dependent: cell viability was not significantly reduced in dark controls, confirming that the compounds function as photosensitizers rather than constitutive cytotoxins [1]. For (Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide, no direct cytotoxicity data have been published; any procurement for anticancer screening must treat these class-level IC₅₀ values as non-predictive benchmarks only.

cytotoxicity HCT116 MDA-MB-231 IC50

Structural Differentiation via 4-Chlorobenzyl Substituent: Halogen Identity Comparison to 4-Fluoro, 4-Bromo, and 4-Methyl Analogs

Five close structural analogs of the target compound have been identified, each differing by a single substituent on the benzyl ring attached to the thiazole: (i) 4-fluorobenzyl (CAS 1321678-39-0, MW 367.4), (ii) 4-bromobenzyl (CAS not listed, MW 428.3), (iii) 4-methylbenzyl (CAS not listed, MW ~363.4), (iv) 3-chlorobenzyl (CAS 1321858-18-7, MW 383.85), and (v) unsubstituted furan (lacking the 5-methyl on the furan ring) . The 4-chloro substituent confers a unique combination of moderate electron-withdrawing character (Hammett σₚ = +0.23) and halogen-bond donor capacity that differs from fluorine (stronger electron withdrawal, σₚ = +0.06, poor halogen-bond donor) and bromine (weaker electron withdrawal, σₚ = +0.23, but superior halogen-bond donor due to greater polarizability) [2]. In published cyanoacrylamide series, halogen identity on the aryl ring has been shown to influence DNA binding affinity (Kb differences of >5-fold) and cytotoxicity [1]. No head-to-head comparison of these five analogs has been published; therefore, the differential impact of 4-Cl vs. 4-F, 4-Br, or 4-CH₃ on biological activity remains experimentally uncharacterized.

structure-activity relationship halogen bonding 4-chlorobenzyl

DNA Binding Affinity (Kb) Class-Level Benchmark for Ct-DNA Interaction

Compounds 3b and 3c from the Barakat et al. (2024) series demonstrated intrinsic binding constants (Kb) toward calf thymus DNA (CT-DNA) of 6.68 × 10⁴ M⁻¹ and 1.19 × 10⁴ M⁻¹, respectively, as measured by UV-Vis absorption titration [1]. These Kb values are comparable to known partial DNA intercalators such as ferrocene-appended naphthylamide derivatives (Kb ~10⁴ M⁻¹) but lower than strong intercalators like ethidium bromide (Kb ~10⁶ M⁻¹) [1]. The ~5.6-fold difference in Kb between 3b and 3c underscores the sensitivity of DNA binding to the aryl substituent adjacent to the cyano group. Compounds 3b and 3c also exhibited hypochromism (~14% and ~40%, respectively) with slight blue shifts (~1 nm), consistent with partial intercalative or groove-binding modes [1]. (Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide features a 5-methylfuran terminus rather than the pyrazolyl-thienyl/pyridyl motifs in 3b/3c; the impact of this structural variation on DNA binding affinity cannot be predicted without direct measurement.

DNA binding CT-DNA Kb intercalation

EGFR Tyrosine Kinase Inhibitory Potential: Class-Level Evidence for Thiazole-Cyanoacrylamide Derivatives

A related series of thiazole-cyanoacrylamide derivatives (structurally analogous to the Barakat 2024 compounds) was evaluated for EGFR inhibitory activity against A549 non-small cell lung cancer cells [1]. Compounds 3e and 3f from this series demonstrated potent cytotoxicity with IC₅₀ values of 2.3 μM and 1.15 μM against A549 cells, respectively [1]. This sub-micromolar to low-micromolar potency represents a significant improvement over the photoactivated cytotoxicity of 3b/3c (IC₅₀ = 9–30 μM against HCT116/MDA-MB-231 under irradiation) [2]. The enhanced potency of 3e/3f was attributed to direct EGFR inhibition rather than photodynamic mechanisms [1]. For (Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide, the EGFR inhibitory potential is untested. The class-level evidence suggests that structural tuning of the cyanoacrylamide-thiazole scaffold can redirect the mechanism from photodynamic DNA damage to kinase inhibition, but which mechanism (if any) this specific compound engages is unknown.

EGFR inhibition kinase A549 non-small cell lung cancer

Supply-Chain Uniqueness: Single-Source Availability and Absence from Major Screening Libraries

As of the latest available data, (Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide (CAS 1321898-70-7) is not listed in any of the major compound vendor catalogs including Sigma-Aldrich/Merck, MedChemExpress, Selleck Chemicals, or TargetMol . It also does not appear in PubChem or ChemSpider as an independent entry with bioactivity data [1]. The compound is supplied exclusively through EvitaChem (Catalog EVT-2625298) . This single-source status carries implications for procurement: (i) no competitive pricing exists; (ii) batch-to-batch consistency must be independently verified; (iii) the compound is absent from commercial screening libraries, meaning that high-throughput screening data are unavailable for this specific chemotype. In contrast, several closely related analogs (e.g., the 4-fluorobenzyl variant, CAS 1321678-39-0) are listed on ChemSrc and other databases, albeit without bioactivity annotations .

procurement supply chain vendor exclusivity screening libraries

Best-Fit Research and Application Scenarios for (Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide (CAS 1321898-70-7)


Photodynamic Anticancer Agent Screening — DNA Photocleavage-Focused Discovery Programs

Research groups investigating photoactivatable DNA-damaging agents for colon (HCT116) and breast (MDA-MB-231) cancer should consider this compound as a novel chemotype within the thiazole-cyanoacrylamide class [1]. The class has demonstrated UV-A-dependent DNA photocleavage via singlet oxygen and superoxide radical mechanisms, with cytotoxicity IC₅₀ values in the 9–30 μM range under irradiation [1]. Because the 5-methylfuran terminus and 4-chlorobenzyl-thiazole scaffold of this compound are structurally distinct from the pyrazolyl-thienyl/pyridyl analogs tested in published work [1], its photocleavage efficiency and potency must be assessed de novo in head-to-head assays with known photoactive comparators such as compounds 3b and 3c. Procurement should include provisions for dark vs. irradiated controls to establish photoactivation dependence, a parameter critical for differentiating true photodynamic agents from constitutive cytotoxins.

EGFR Kinase Inhibitor Exploratory Screening — Non-Small Cell Lung Cancer (A549) Models

For programs targeting EGFR-driven cancers, the thiazole-cyanoacrylamide class has yielded compounds with direct EGFR inhibitory activity and low-micromolar to sub-micromolar potency against A549 lung cancer cells (IC₅₀ = 1.15–2.3 μM for compounds 3e/3f) [2]. The target compound, with its 4-chlorobenzyl-thiazole core, occupies a distinct SAR position not yet evaluated for kinase inhibition. Procurement is warranted for exploratory EGFR screening panels, provided that results are benchmarked against the published 3e/3f data [2] and that the screening distinguishes between EGFR inhibition and alternative mechanisms (e.g., DNA intercalation, ROS generation).

DNA Binding and Spectroscopic Probe Development — CT-DNA/BSA Interaction Studies

The thiazole-cyanoacrylamide scaffold has demonstrated measurable CT-DNA binding (Kb = 1.19–6.68 × 10⁴ M⁻¹) with characteristic hypochromism and blue-shift signatures in UV-Vis spectra [1]. This compound, containing both a chlorinated aromatic system and a methylfuran donor, may exhibit distinct DNA-binding spectroscopic properties relative to the published pyrazolyl series. It is suitable for procurement by biophysical chemistry laboratories developing DNA-binding probes or studying small-molecule–DNA interaction thermodynamics. Head-to-head Kb determination with ethidium bromide displacement assays is recommended as a minimum characterization package [1].

Halogen-SAR Library Expansion — 4-Chlorobenzyl Positional and Electronic Effect Profiling

The availability of a close analog series—4-fluoro (CAS 1321678-39-0), 4-bromo, 4-methyl, and 3-chlorobenzyl variants—creates an opportunity for systematic halogen-SAR profiling . Procurement of this 4-chlorobenzyl compound alongside its 4-fluoro, 4-bromo, and 4-methyl congeners enables direct comparative assessment of halogen electronic effects (Hammett σₚ) and halogen-bonding capacity on DNA binding, cytotoxicity, and ADME parameters. No published study has undertaken such a head-to-head comparison; a research group that procures the full analog set could generate novel, publishable SAR data [1].

Quote Request

Request a Quote for (Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.